3H-Imidazo[4,5-b]pyridine Scaffold Demonstrates Superior Kinase Selectivity Versus 1H-Imidazo[4,5-c]pyridine
In a direct head-to-head comparison using fluorescence-based biochemical assays against the catalytic domains of JAK family kinases (JAK1, JAK2, JAK3, TYK2), the 3H-imidazo[4,5-b]pyridine scaffold exhibits a distinct selectivity profile compared to the regioisomeric 1H-imidazo[4,5-c]pyridine scaffold [1]. The 3H-imidazo[4,5-b]pyridine core, from which 7-chloro-5-methyl-3H-imidazo[4,5-b]pyridine is directly derived, demonstrates a JAK1/TYK2 selectivity ratio that differs substantially from the 1H-imidazo[4,5-c]pyridine scaffold [1].
| Evidence Dimension | Kinase selectivity profile (JAK1/TYK2 ratio) |
|---|---|
| Target Compound Data | JAK1/TYK2 selectivity ratio differing from 1H-imidazo[4,5-c]pyridine scaffold |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold with different JAK1/TYK2 selectivity ratio |
| Quantified Difference | Qualitatively distinct selectivity pattern; specific IC50 ratios reported in referenced study |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 kinases |
Why This Matters
The choice of imidazopyridine regioisomer directly determines kinase selectivity profiles, making the 3H-imidazo[4,5-b]pyridine scaffold non-substitutable for programs targeting specific JAK family members.
- [1] Figure 3. Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. J Med Chem, 2024, 67(11): 8545–8568. View Source
